molecular formula C9H19NO B1376732 4-Amino-1-cyclopentylbutan-2-ol CAS No. 1447967-16-9

4-Amino-1-cyclopentylbutan-2-ol

Cat. No.: B1376732
CAS No.: 1447967-16-9
M. Wt: 157.25 g/mol
InChI Key: IDKIQUWYBALMRD-UHFFFAOYSA-N
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Description

Significance of Aminoalcohols in Organic Synthesis and Medicinal Chemistry Research

Aminoalcohols are a critically important class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This dual functionality imparts a unique chemical reactivity that makes them invaluable in a multitude of applications. In organic synthesis, chiral aminoalcohols are frequently employed as catalysts and chiral auxiliaries to control the stereochemical outcome of chemical reactions. researchgate.netnih.gov Their ability to form chelated transition metal complexes is a key aspect of their catalytic activity in processes such as asymmetric reductions, alkylations, and additions to carbonyl groups. researchgate.net

Structural Context and Rationale for Investigating 4-Amino-1-cyclopentylbutan-2-ol

The chemical structure of this compound, which features a cyclopentyl group attached to a butanol backbone with an amino group at the fourth position, presents a unique combination of features for investigation. The cyclopentyl moiety introduces a non-polar, sterically defined component, while the aminoalcohol portion provides sites for hydrogen bonding and potential coordination.

The rationale for investigating this specific structure is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aminoalcohol framework, researchers can probe how changes in size, shape, and polarity affect biological activity. The cyclopentyl group, in particular, offers a lipophilic anchor that can influence the compound's ability to cross cell membranes or bind to hydrophobic pockets within a biological target.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC9H19NO157.25
4-Amino-1-cyclopentylbutan-2-oneC9H17NO155.24
4-cyclopentylbutan-2-olC9H18O142.24

This table was generated based on data from PubChem and MolPort. nih.govnih.govmolport.com

Overview of Key Research Avenues for this compound

The investigation of this compound is proceeding along several key research avenues, primarily focused on its potential applications in synthesis and biological systems.

One major area of research is its use as a building block in the synthesis of more complex molecules. The primary amine and secondary alcohol functionalities serve as versatile handles for a variety of chemical transformations. This allows for the construction of novel molecular scaffolds that can be screened for biological activity.

Another significant research direction is the exploration of its potential as a chiral ligand in asymmetric catalysis. The synthesis of enantiomerically pure forms of this compound would enable the investigation of its effectiveness in inducing stereoselectivity in chemical reactions. The cyclopentyl group's conformational rigidity can play a crucial role in creating a well-defined chiral environment around a metal center.

Furthermore, there is interest in the direct biological activities of this compound and its derivatives. Drawing parallels from other aminoalcohol-containing compounds, research is likely to explore its potential antimicrobial, antiviral, or other therapeutic properties. The combination of the lipophilic cyclopentyl group and the polar aminoalcohol functional group suggests that it may interact with biological membranes or specific protein targets. While detailed biological studies on this specific compound are not yet widely published, the broader class of aminoalcohols provides a strong impetus for such investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-cyclopentylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKIQUWYBALMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283804
Record name Cyclopentaneethanol, α-(2-aminoethyl)-
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447967-16-9
Record name Cyclopentaneethanol, α-(2-aminoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447967-16-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentaneethanol, α-(2-aminoethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 1 Cyclopentylbutan 2 Ol and Its Precursors

Retrosynthetic Analysis of 4-Amino-1-cyclopentylbutan-2-ol

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process involves identifying key bond disconnections and functional group interconversions.

Identification of Key Functional Group Interconversions (FGIs)

The primary functional groups in the target molecule are a primary amine and a secondary alcohol. A key functional group interconversion (FGI) is the reduction of a ketone to the secondary alcohol. This points to 4-Amino-1-cyclopentylbutan-2-one as a direct precursor. Another important FGI is the conversion of a protected amine (e.g., an amide or carbamate) to the primary amine in the final step, which is a common strategy to avoid side reactions during the synthesis.

Target Functional GroupPrecursor Functional GroupTransformation
Secondary AlcoholKetoneReduction
Primary AmineProtected Amine (e.g., N-Boc)Deprotection
Primary AmineAzideReduction
Primary AmineNitrileReduction

Strategic Disconnections Leading to Accessible Starting Materials

The carbon-carbon bond framework of this compound can be strategically disconnected to reveal potential starting materials. A logical disconnection is between the C2 and C3 carbons, which could be formed through a nucleophilic addition to a carbonyl group. Another key disconnection is between the nitrogen and the C4 carbon, suggesting a conjugate addition to an α,β-unsaturated system.

A primary retrosynthetic route disconnects the alcohol and amine functionalities to their corresponding precursors. The most direct precursor is the aminoketone, 4-Amino-1-cyclopentylbutan-2-one . This precursor can be further disconnected.

One potential retrosynthetic pathway for 4-Amino-1-cyclopentylbutan-2-one involves a Mannich-type reaction between a cyclopentyl-substituted ketone, formaldehyde, and an amine source. However, a more common and controllable approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone. For instance, the reaction of 1-cyclopentylbut-3-en-2-one with a protected amine source (like a phthalimide (B116566) or a protected ammonia (B1221849) equivalent) would yield a protected version of the target aminoketone.

Another viable route starts from cyclopentylacetaldehyde. An aldol (B89426) reaction with a protected amino-acetone derivative could construct the carbon skeleton. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction between cyclopentylacetaldehyde and a phosphonate (B1237965) or ylide containing a protected amino group could form an unsaturated intermediate, which would then be selectively reduced.

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone precursor, 4-Amino-1-cyclopentylbutan-2-one. The stereochemistry of the final product is determined at this reduction step.

Reduction of 4-Amino-1-cyclopentylbutan-2-one Derivatives

The reduction of the carbonyl group in 4-Amino-1-cyclopentylbutan-2-one or its N-protected derivatives is a critical step. The choice of reducing agent and reaction conditions will determine the stereochemical outcome.

The creation of the hydroxyl group with a specific stereochemistry can be achieved through various stereoselective reduction methods. These methods often employ chiral catalysts or reagents to influence the facial selectivity of the hydride attack on the prochiral ketone.

Substrate-Controlled Reduction: If the amine group is protected with a bulky protecting group (e.g., Boc or Cbz), it can direct the incoming hydride reagent to the opposite face of the carbonyl group, leading to a diastereoselective reduction. The relative stereochemistry between the amino and hydroxyl groups can thus be controlled.

Reagent-Controlled Reduction: Chiral reducing agents can be used to achieve high enantioselectivity. Common examples include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst. The CBS reduction is particularly effective for the asymmetric reduction of a wide range of ketones.

Reduction MethodReagent/CatalystTypical Stereoselectivity
Diastereoselective ReductionNaBH₄, LiAlH₄ (with bulky N-protecting group)Moderate to high diastereoselectivity
CBS ReductionChiral Oxazaborolidine, BH₃High enantioselectivity
Noyori Asymmetric HydrogenationRu(II)-chiral diphosphine-diamine complexHigh enantioselectivity and diastereoselectivity

Catalytic hydrogenation is another effective method for the reduction of the ketone. This method can also be rendered stereoselective by using chiral catalysts.

Heterogeneous Catalysis: Hydrogenation over heterogeneous catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) is a common method for ketone reduction. While generally not stereoselective on its own, the presence of a chiral auxiliary on the nitrogen atom can induce diastereoselectivity.

Homogeneous Catalysis: Asymmetric hydrogenation using homogeneous catalysts, such as those developed by Noyori and Knowles (Nobel Prize in Chemistry, 2001), offers excellent control of stereochemistry. Ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) can reduce the ketone with high levels of enantioselectivity and diastereoselectivity, providing access to specific stereoisomers of this compound. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving the desired outcome.

Hydrogenation MethodCatalystKey Features
Heterogeneous HydrogenationRaney Ni, Pd/C, PtO₂Simple procedure, but generally not stereoselective without a chiral auxiliary.
Homogeneous Asymmetric Hydrogenation[RuCl₂(chiral-diphosphine)(chiral-diamine)]High enantioselectivity and diastereoselectivity, applicable to a wide range of ketones.

Amination Reactions in the Synthesis of this compound Precursors

The introduction of the amino group is a critical step in the synthesis of this compound. This is typically achieved by targeting a precursor molecule that can be converted to the desired amine through nucleophilic substitution or reductive processes.

Nucleophilic Addition of Amine Moieties

Nucleophilic addition represents a direct method for introducing an amino group onto a suitable electrophilic precursor. One common strategy involves the ring-opening of an epoxide. For instance, a hypothetical precursor such as 1-cyclopentyl-3,4-epoxybutan-2-ol or a related epoxide could be subjected to nucleophilic attack by an amine or an amine equivalent, like ammonia or a protected amine. The reaction with epoxides is highly effective due to the inherent ring strain, which facilitates ring-opening upon attack by a nucleophile. researchgate.net The regioselectivity of the attack—whether it occurs at the more or less sterically hindered carbon of the epoxide—can often be controlled by the choice of catalyst and reaction conditions. rsc.orgmasterorganicchemistry.com Lewis acids, for example, can be used to activate the epoxide and direct the nucleophile. rsc.org

Another approach involves the SN2 reaction of a precursor containing a good leaving group (e.g., a halide or sulfonate ester) at the C-4 position with an appropriate nitrogen nucleophile.

Table 1: Representative Conditions for Nucleophilic Ring-Opening of Epoxides with Amines

Catalyst/Reagent Nucleophile Solvent Temperature Outcome Reference
Cationic Al–salen Aniline Toluene Room Temp. High regioselectivity for β-amino alcohols rsc.org
None (Solvent-free) Various aliphatic/aromatic amines None 60-120 °C Good to excellent yields for β-aminoalcohols researchgate.net
Triethylamine (catalyst) Hydroxyl-containing compounds None Varies Ring-opening occurs via interaction between amine and hydroxyl groups rsc.org

This table presents generalized conditions from literature for analogous reactions, as specific data for this compound precursors is not available.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. A highly plausible route to this compound involves the reduction of the corresponding ketone, 4-Amino-1-cyclopentylbutan-2-one. nih.gov This precursor already contains the required carbon skeleton and amino group. The transformation of the ketone to the secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Alternatively, the synthesis can start from a dicarbonyl precursor, such as a hypothetical 1-cyclopentylbutane-2,4-dione. Reaction with ammonia or a primary amine would first form an enamine or imine intermediate, which is then reduced in situ to the target amino alcohol. This process can be performed in a single pot, offering operational simplicity. A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for iminium ions over ketones. organic-chemistry.org

Table 2: Common Reagents for Reductive Amination

Reducing Agent Typical Substrate Solvent Key Features Reference
NaBH(OAc)₃ Aldehydes, Ketones Dichloroethane (DCE), THF Mild, selective, broad applicability organic-chemistry.org
NaBH₃CN Imines, Enamines Methanol (MeOH) Effective at slightly acidic pH; toxic cyanide byproduct organic-chemistry.org
H₂/Catalyst (e.g., Pd/C) Imines, Enamines Ethanol, Methanol Catalytic, environmentally friendly, may require pressure organic-chemistry.org
NaBH₄ + Ti(Oi-Pr)₄ Aldehydes, Ketones THF Forms a titanium-amine complex, enhancing reactivity organic-chemistry.org

This table summarizes common reductive amination systems applicable to the synthesis of the target compound.

Cyclopentyl Moiety Introduction Strategies

The incorporation of the five-membered carbocyclic ring is another key aspect of the synthesis. This can be accomplished either by starting with a molecule that already contains the cyclopentyl group or by forming the ring during the synthetic sequence.

Cyclopentane-Containing Building Blocks

One of the most straightforward and common methods for introducing the cyclopentyl group is through the use of organometallic reagents. Cyclopentylmagnesium bromide, a Grignard reagent, is an excellent nucleophile for forming new carbon-carbon bonds. pearson.comlibretexts.org This reagent can react with a variety of electrophilic partners to build the desired carbon skeleton.

For instance, cyclopentylmagnesium bromide could be added to a suitable 4-carbon electrophile, such as an epoxide like 4-aminobutan-2,3-epoxide, where the Grignard reagent would attack the less substituted carbon of the epoxide ring. organicchemistrytutor.com Alternatively, it could react with an aldehyde precursor, such as a protected 4-aminobutanal, to directly yield the secondary alcohol upon workup. libretexts.org Reaction with nitriles followed by hydrolysis can also yield ketones, which are precursors to the target alcohol. pearson.com

Table 3: Applications of Cyclopentylmagnesium Bromide in Synthesis

Electrophile Intermediate Product Final Product Type Key Conditions Reference(s)
Nitrile (R-CN) Imine Ketone (after hydrolysis) Dry ether, followed by H₃O⁺ pearson.com
Aldehyde (R-CHO) Alkoxide Secondary Alcohol Dry ether, followed by H₃O⁺ libretexts.orgmasterorganicchemistry.com
Epoxide (e.g., Ethylene Oxide) Alkoxide Primary Alcohol Dry ether, followed by H₃O⁺ organicchemistrytutor.com
Ester (R-COOR') Ketone (transient) Tertiary Alcohol (adds twice) Excess Grignard, dry ether, H₃O⁺ masterorganicchemistry.com

This table illustrates the versatility of cyclopentyl Grignard reagents in constructing molecular frameworks similar to the target compound.

Ring-Forming Reactions for Cyclopentyl Annulation

While using pre-formed cyclopentyl building blocks is often more direct, it is also possible to construct the cyclopentyl ring as part of the synthesis. Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes from acyclic diene precursors. researchgate.net This reaction, catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock catalysts, has broad applications in the synthesis of 5- to 30-membered rings. thieme-connect.com

To apply this to the synthesis of a this compound precursor, one could envision starting with a linear diene substrate containing the necessary amino and hydroxyl functionalities (in protected form). The two terminal alkene groups would then be cyclized using an RCM catalyst to form a cyclopentene (B43876) ring. Subsequent hydrogenation of the double bond would yield the saturated cyclopentyl group. This approach is particularly valuable in medicinal chemistry for creating novel cyclic structures. nih.govnih.gov

Table 4: Common Catalysts for Ring-Closing Metathesis (RCM)

Catalyst Common Name Key Features Reference(s)
RuCl₂(PCy₃)₂(=CHPh) Grubbs' Catalyst, 1st Gen. Good activity, commercially available. nih.gov
RuCl₂(IMesH₂)(PCy₃)(=CHPh) Grubbs' Catalyst, 2nd Gen. Higher activity, better functional group tolerance. thieme-connect.com
RuCl₂(IMesH₂)(=CH-o-iPrOPh) Hoveyda-Grubbs' Catalyst, 2nd Gen. High stability, catalyst can be recovered/reused. thieme-connect.com

This table lists widely used catalysts for RCM, a potential strategy for forming the cyclopentyl ring.

Advanced Synthetic Techniques and Reaction Conditions

The structure of this compound contains two chiral centers (at C-2 and C-4, depending on substitution), meaning it can exist as multiple stereoisomers. In many applications, particularly in pharmaceuticals, controlling the stereochemistry is crucial. Advanced synthetic techniques can be employed to selectively produce a single desired stereoisomer.

Catalytic asymmetric synthesis is a premier strategy for achieving high enantioselectivity. thieme-connect.com This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral amino alcohols, several asymmetric methods are relevant:

Asymmetric Reduction: The reduction of the ketone precursor, 4-Amino-1-cyclopentylbutan-2-one, can be performed using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst (e.g., a chiral oxazaborolidine in the Corey-Bakshi-Shibata reduction).

Asymmetric Amination: Chiral phosphoric acids have been used in iridium-catalyzed amination of diols to generate chiral β-amino alcohols with high enantioselectivity. acs.org

Asymmetric Allylation: The synthesis of chiral 1,2-amino alcohols can be achieved via the enantioselective addition of N-substituted allyl groups to ketones, a reaction that can be catalyzed by copper complexes with chiral ligands. nih.gov

These methods provide pathways to specific stereoisomers, which is a significant advantage over classical methods that produce racemic mixtures requiring subsequent resolution. ru.nl The choice of chiral ligand, catalyst, and reaction conditions is paramount for achieving high yields and stereoselectivity. acs.org

Chemo- and Regioselective Synthesis of this compound

The synthesis of γ-amino alcohols like this compound requires precise control over chemoselectivity and regioselectivity. A primary route to this compound involves the reduction of the corresponding aminoketone, 4-Amino-1-cyclopentylbutan-2-one. nih.govnih.gov

A plausible and widely used method for the synthesis of the precursor 4-Amino-1-cyclopentylbutan-2-one is the reductive amination of a suitable dicarbonyl compound. For instance, the reductive amination of cyclopentanone (B42830) can yield cyclopentylamine, a key building block. researchgate.net A similar strategy could be envisioned for a precursor to 4-Amino-1-cyclopentylbutan-2-one.

Alternatively, the synthesis of γ-amino alcohols can be achieved through the stereoselective reduction of β-aminoketones. For example, the asymmetric hydrogenation of a β-aminoketone can lead to the desired chiral γ-amino alcohol. researchgate.net This approach often utilizes transition metal catalysts, such as rhodium-based complexes, to achieve high enantiomeric excess. researchgate.net

Another approach involves the use of cyclopropanols as synthons for vicinal amino alcohols. The reaction of 1-substituted cyclopropanols with chiral N-tert-butanesulfinyl imines, promoted by diethylzinc, yields vicinal amino alcohol derivatives with high regio- and stereoselectivity. nih.gov This method could be adapted for the synthesis of this compound by selecting the appropriate cyclopropanol (B106826) and imine precursors.

The synthesis of γ-amino alcohols with tertiary carbon stereocenters has been accomplished via a copper-catalyzed propargylic amination of alkyne-functionalized oxetanes. unimi.itresearchgate.net While this creates a more substituted scaffold, the underlying principles of copper-catalyzed amination could be relevant.

A related synthetic strategy involves the use of N-silyl-tethered radical cyclizations of allylic and propargylic amines, which, after oxidation, provide access to γ-amino alcohols. nih.gov This method offers a one-pot procedure for silylation, radical cyclization, and oxidation.

A patent describes the preparation of (1S,4R)-4-amino-2-cyclopentene-1-methanol, a close structural analog. This process involves the reduction of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate with sodium borohydride. google.com This highlights a potential pathway from a cyclopentene-based precursor.

Precursor Reagents and Conditions Product Key Features
4-Amino-1-cyclopentylbutan-2-oneAsymmetric Hydrogenation (e.g., Rh-catalyst)This compoundStereoselective reduction
1-Cyclopentyl-3-buten-1-olReductive AminationThis compoundIntroduction of the amino group
Cyclopropanol derivativeN-tert-butanesulfinyl imine, Et2ZnVicinal amino alcoholHigh regio- and stereoselectivity
Alkyne-functionalized oxetaneAmine, Cu-catalystγ-Amino alcoholForms tertiary stereocenters

Enzyme-Mediated Synthetic Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino alcohols. The reduction of the ketone precursor, 4-Amino-1-cyclopentylbutan-2-one, can potentially be achieved using ketoreductases (KREDs). These enzymes, often requiring a cofactor like NADPH, can exhibit high enantioselectivity. researchgate.net For instance, the bioreduction of 3-cyclopentyl-3-ketopropanenitrile to (S)-3-cyclopentyl-3-hydroxypropanenitrile has been successfully demonstrated using a carbonyl reductase, highlighting the applicability of enzymatic reductions for cyclopentyl-containing substrates. researchgate.net

The synthesis of chiral amines from ketones can also be accomplished through reductive amination using engineered amine dehydrogenases. This one-step process offers high stereoselectivity and operates under mild conditions. researchgate.net

Enzyme Class Substrate Product Advantages
Carbonyl Reductase (KRED)4-Amino-1-cyclopentylbutan-2-one(R)- or (S)-4-Amino-1-cyclopentylbutan-2-olHigh enantioselectivity, mild conditions
Amine DehydrogenaseCyclopentyl-containing ketoneChiral cyclopentyl amineHigh stereoselectivity, green process

Continuous Flow Synthesis Methods for Scalability and Control

Continuous flow chemistry provides significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. The hydrogenation of amides and aminoketones to amines and amino alcohols has been successfully implemented in continuous flow systems. qub.ac.ukrsc.org For instance, the asymmetric hydrogenation of a β-aminoketone to a chiral γ-amino alcohol has been demonstrated in a continuous flow microreactor, achieving high conversion and enantioselectivity with short residence times. researchgate.net

The synthesis of β-aminoketones, which are precursors to γ-amino alcohols, has also been efficiently carried out in continuous flow reactors. researchgate.netnih.gov These processes often allow for reactions to be performed at elevated temperatures and pressures safely, leading to higher yields and productivities. researchgate.net

Reaction Type Key Advantages of Flow Synthesis Example Application
Asymmetric HydrogenationEnhanced safety, improved heat and mass transfer, precise control over reaction parameters.Synthesis of chiral γ-amino alcohols from β-aminoketones. researchgate.net
Amide/Aminoketone ReductionSafe handling of hazardous reagents (e.g., H2), potential for catalyst recycling.Hydrogenation of amides to amines. qub.ac.uk

Derivatization Strategies for this compound

The presence of both an amino and a hydroxyl group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Modifications of the Amino Group: Amidation, Alkylation, and Substitution Reactions

Amidation: The primary amino group of this compound can be readily converted to an amide. This can be achieved by reacting the amino alcohol with a carboxylic acid, acid chloride, or acid anhydride. The direct reaction with a carboxylic acid often requires a coupling agent or heating. masterorganicchemistry.com When reacting an acid chloride with an amine, a base is typically added to neutralize the HCl byproduct.

Alkylation: N-alkylation of the amino group can be accomplished through various methods. Reductive amination, reacting the amino alcohol with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, is a common and effective method for mono- or di-alkylation. masterorganicchemistry.comnih.govorganic-chemistry.org Direct alkylation with alkyl halides can be less selective and may lead to over-alkylation.

Transformations at the Hydroxyl Group: Esterification and Etherification

Esterification: The secondary hydroxyl group can be esterified to form the corresponding ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. organic-chemistry.orglibretexts.org To drive the equilibrium towards the product, an excess of one reactant or the removal of water is often employed. organic-chemistry.orglibretexts.org For secondary alcohols, which can be more sensitive to dehydration, milder conditions or alternative methods like using acid chlorides or anhydrides might be preferable. libretexts.orggoogle.com

Etherification: The Williamson ether synthesis is a fundamental method for forming ethers, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.com For secondary alcohols, elimination reactions can be a competing pathway, especially with bulky bases or at higher temperatures. masterorganicchemistry.com Alternative methods include reductive etherification of the alcohol with an aldehyde or ketone in the presence of a reducing agent. nih.govrsc.org

Cyclopentyl Ring Functionalization

The functionalization of the cyclopentyl ring itself presents a more advanced strategy for derivatization. C-H functionalization reactions offer a direct way to introduce new substituents onto the saturated carbocyclic ring. Recent advances have enabled the γ-C-H arylation of cycloalkane carboxylic acids using palladium catalysis with specific ligands. nih.govnih.govmdpi.com While this is demonstrated on a carboxylic acid-containing cyclopentane (B165970), similar principles of directed C-H activation could potentially be applied to derivatives of this compound.

Stereochemical Investigations of 4 Amino 1 Cyclopentylbutan 2 Ol

Enantiomeric and Diastereomeric Considerations for 4-Amino-1-cyclopentylbutan-2-ol

The structure of this compound contains two stereocenters, at the C2 (hydroxyl-bearing) and C4 (amino-bearing) positions. The presence of these two chiral centers means that the compound can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers consist of two pairs of enantiomers ((2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R)) and four pairs of diastereomers.

The spatial arrangement of the cyclopentyl, hydroxyl, and amino groups defines the specific stereoisomer. The relative orientation of the hydroxyl and amino groups determines whether the diastereomer is classified as syn (on the same side in a Fischer projection) or anti (on opposite sides).

Table 1: Possible Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C4Relationship
1RREnantiomer of (2S, 4S)
2SSEnantiomer of (2R, 4R)
3RSEnantiomer of (2S, 4R)
4SREnantiomer of (2R, 4S)

The distinct three-dimensional structures of these isomers are expected to lead to different physical, chemical, and biological properties. Biological systems typically exhibit high stereoselectivity, meaning that one stereoisomer may have a significantly different biological activity profile compared to the others. nih.gov

Asymmetric Synthesis Methodologies for Chiral Centers

The controlled synthesis of specific stereoisomers of γ-amino alcohols is a significant area of research in organic chemistry. While specific methods for this compound are not extensively documented in publicly available literature, established methodologies for the stereoselective synthesis of related γ-amino alcohols can be applied.

A prominent strategy involves the diastereoselective reduction of a precursor β-amino ketone. ru.nl Research has demonstrated two complementary methods for the hydrogenation of β-amino ketones to produce either syn or anti γ-amino alcohols with high diastereoselectivity. ru.nlrsc.orgnih.govresearchgate.net

Synthesis of anti-γ-Amino Alcohols: The anti-diastereomers can be synthesized via an iridium-catalyzed asymmetric transfer hydrogenation of N-protected β-amino ketones. ru.nlrsc.org This reaction typically utilizes a hydrogen donor, such as 2-propanol, in the presence of an iridium catalyst complexed with a chiral ligand. ru.nl

Synthesis of syn-γ-Amino Alcohols: Conversely, the syn-diastereomers can be obtained through rhodium-catalyzed asymmetric hydrogenation under hydrogen pressure. ru.nlrsc.org The use of a rhodium-based catalyst with a chiral bisphosphine ligand, such as BINAP, can afford the desired syn-γ-amino alcohols with excellent diastereoselectivity. ru.nl

Another powerful approach for the synthesis of chiral amino alcohols is through biocatalysis. Engineered enzymes, such as transaminases and amine dehydrogenases, have been developed to convert prochiral ketones to chiral amines with high enantioselectivity. researchgate.net For instance, a transaminase can be used for the direct amination of a ketone precursor to yield an enantiopure amine. researchgate.net

Table 2: Potential Asymmetric Synthesis Strategies for this compound Stereoisomers

Target DiastereomerGeneral MethodCatalyst TypeKey Features
antiAsymmetric Transfer HydrogenationIridium-based with chiral ligandHigh diastereoselectivity for anti products. ru.nlrsc.org
synAsymmetric HydrogenationRhodium-based with chiral ligandHigh diastereoselectivity for syn products. ru.nlrsc.org
Enantiomerically PureBiocatalytic Asymmetric AminationEngineered TransaminaseHigh enantioselectivity and environmentally benign conditions. researchgate.net

Molecular Interactions and Biochemical Pathways Modulated by 4 Amino 1 Cyclopentylbutan 2 Ol

Modulation of Specific Biochemical Pathways

The interaction of 4-amino-1-cyclopentylbutan-2-ol with the body's complex network of biochemical pathways is central to understanding its biological effects. Research into its specific modulatory roles is beginning to shed light on its potential mechanisms of action.

Potential Impact on Lipid-Amide Signaling Pathways

While direct studies on this compound are not extensively documented, the structure of the compound suggests a potential interaction with lipid-amide signaling pathways. This is largely inferred from research on analogous compounds that act as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a key enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory compound palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the levels of these signaling lipids can be increased, leading to downstream therapeutic effects. The structural similarities of this compound to known NAAA inhibitors point towards a potential, yet unconfirmed, role in modulating these pathways.

Influence on Enzyme Activity Relevant to Specific Biological Systems

The influence of this compound on enzyme activity is a critical aspect of its biochemical profile. nih.gov Although specific enzyme targets are still under investigation, researchers have noted that the functional groups and molecular structure of such compounds can significantly influence enzyme activity. For instance, studies on similar amino alcohols have shown they can participate in reactions such as acylation when mediated by certain enzymes. mdpi.com The precise enzymes that interact with this compound and the nature of this influence—whether inhibitory or enhancing—are subjects for future research.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a compound. These studies systematically alter the chemical structure of a molecule to determine which parts are essential for its biological effects.

Correlation Between Structural Features and Biological Efficacy

The relative positioning of these functional groups is also vital. The distance and spatial arrangement between the amino group, the hydroxyl group, and the cyclopentyl ring dictate the molecule's three-dimensional shape and its ability to fit into the active site of an enzyme or the binding pocket of a receptor.

Systematic Modifications and Their Effects on Target Interaction

To explore the SAR of this compound, researchers can perform systematic modifications to its structure. mdpi.com These modifications can provide insight into how changes affect target interaction and biological activity.

Modification Type Example of Change Potential Effect on Target Interaction
Altering the Cycloalkyl Group Replacing the cyclopentyl group with a cyclohexyl or cyclobutyl group.Changes the size and lipophilicity, potentially altering binding affinity and selectivity.
Modifying the Carbon Chain Lengthening or shortening the butane (B89635) chain.Affects the distance between key functional groups, which can impact the fit within a binding site.
Changing Functional Groups Converting the hydroxyl group to a ketone (e.g., 4-Amino-1-cyclopentylbutan-2-one). nih.govAlters the molecule's polarity and hydrogen bonding capability, which can significantly change or abolish biological activity.
Substituting the Amino Group Adding alkyl groups to the nitrogen atom.Can influence the basicity and steric bulk around the amino group, affecting interactions with acidic residues in a target protein.

These systematic changes help to build a comprehensive QSAR model, guiding the design of more potent and selective analogs. researchgate.netmdpi.com

Stereochemical Contributions to Structure-Activity Relationships

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C2). This means the compound can exist as two different stereoisomers (enantiomers), which are mirror images of each other. The stereochemistry of a molecule is often a critical determinant of its biological activity. mdpi.com

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer of a drug may fit into a binding site much more effectively than the other, leading to significant differences in potency and efficacy. For this compound, the (R)- and (S)-enantiomers would present their functional groups in different spatial orientations. It is highly probable that one enantiomer is significantly more active than the other, or that the two enantiomers have different biological activities altogether. Determining the activity of each individual stereoisomer is a fundamental step in understanding the compound's SAR and developing it as a potential therapeutic agent.

Computational Chemistry and Theoretical Studies of 4 Amino 1 Cyclopentylbutan 2 Ol

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or nucleic acid. tandfonline.com This technique is instrumental in drug design for assessing the binding affinity and interaction patterns of a molecule with its potential biological target. tandfonline.comresearchgate.net For 4-Amino-1-cyclopentylbutan-2-ol, docking simulations could be employed to identify its most likely protein targets and to understand the molecular basis of its binding.

In a hypothetical docking study, this compound would be docked against a library of known protein structures, such as G-protein coupled receptors (GPCRs) or enzymes like amine dehydrogenases, which are known to interact with amino alcohols. tandfonline.comnih.gov The simulation would predict the binding energy, with a more negative value indicating a stronger interaction. tandfonline.com Key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the receptor's active site, would be identified. The cyclopentyl group would likely engage in hydrophobic interactions within a corresponding pocket of the receptor.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Receptors

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
β2-Adrenergic Receptor-8.5Asp113, Ser204, Asn312
Anaplastic Lymphoma Kinase-7.9Met1199, Glu1197, Leu1122
Calf Thymus DNA-6.2Groove Binding

Note: The data in this table is illustrative and based on typical results for similar compounds. It does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights that static docking models cannot. mdpi.com An MD simulation of the this compound-protein complex, obtained from docking, would be performed in a simulated physiological environment, including water and ions. frontiersin.org This would allow for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govresearchgate.net

The simulation would track the atomic movements and conformational changes of the system over a period of nanoseconds. mdpi.com Analysis of the MD trajectory could reveal the stability of key hydrogen bonds and hydrophobic contacts, as well as the role of water molecules in mediating the interaction at the binding interface. frontiersin.org Such studies can help to understand how subtle changes in the solution environment might affect the protein's structure and its interaction with the ligand. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. bohrium.com For this compound, methods like Density Functional Theory (DFT) could be used to calculate a range of molecular descriptors. nih.gov

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and compute the molecule's dipole moment. The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. Additionally, quantum chemical methods can be used to calculate properties like ionization potential and electron affinity, which are related to the molecule's redox behavior. researchgate.netacs.org

Table 2: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value (Hypothetical)
Dipole Moment2.5 D
HOMO Energy-9.8 eV
LUMO Energy1.5 eV
Ionization Potential8.9 eV
Electron Affinity-0.7 eV

Note: The data in this table is illustrative and based on typical results for similar compounds. It does not represent experimentally verified data for this compound.

Prediction of Conformational Preferences and Energetics

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. scribd.com The cyclopentyl ring in this compound is not planar; it adopts puckered conformations to alleviate angle and torsional strain. lumenlearning.commaricopa.edu The most common conformations for a cyclopentane (B165970) ring are the "envelope" and "half-chair" forms. youtube.comlibretexts.org

Computational methods can be used to explore the potential energy surface of the molecule, identifying the various possible conformations of both the cyclopentyl ring and the flexible butanol side chain. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Understanding the preferred conformations is crucial, as only specific conformers may be able to bind effectively to a biological target.

Table 3: Relative Energies of Hypothetical Conformers of this compound

Conformer DescriptionRelative Energy (kcal/mol)
Global Minimum (Envelope Ring, Staggered Chain)0.0
Half-Chair Ring, Staggered Chain0.5
Envelope Ring, Gauche Chain1.2
Half-Chair Ring, Gauche Chain1.7

Note: The data in this table is illustrative and based on typical results for similar compounds. It does not represent experimentally verified data for this compound.

Analytical Characterization Methodologies in Research on 4 Amino 1 Cyclopentylbutan 2 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of 4-Amino-1-cyclopentylbutan-2-ol, providing definitive evidence for its covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D NMR)

One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental to the structural determination of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts and coupling patterns. The protons on the cyclopentyl ring would likely appear as a complex multiplet in the upfield region. The protons of the butyl chain would show characteristic signals, with the proton attached to the hydroxyl-bearing carbon appearing as a multiplet at a downfield chemical shift. The protons adjacent to the amino group would also have a distinct chemical shift. The protons of the amine and hydroxyl groups themselves would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the compound's molecular formula (C₉H₁₉NO).

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or electrospray ionization (ESI) would offer valuable structural insights. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), the loss of an amino group (NH₂), and cleavage of the carbon-carbon bonds within the butyl chain. nih.gov The presence of the cyclopentyl group would also lead to characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. The C-H stretching vibrations of the cyclopentyl and butyl groups would appear in the 2850-3000 cm⁻¹ region. A band corresponding to the C-O stretching vibration would be observed around 1050-1250 cm⁻¹. The N-H bending vibration of the primary amine would likely be visible in the 1590-1650 cm⁻¹ region.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) (e.g., Reverse Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. akjournals.com Due to the lack of a strong chromophore in the molecule, detection might be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). oup.comnih.govoup.com Alternatively, derivatization with a UV-active agent could be performed to enable UV detection. nih.gov The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for accurate purity determination.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for purity assessment, particularly for volatile compounds. Due to the polar nature of the amino and hydroxyl groups, which can lead to poor peak shape and high boiling points, derivatization is often necessary before GC analysis of amino alcohols. nih.govsigmaaldrich.com Silylation is a common derivatization technique where the active hydrogens of the amine and alcohol groups are replaced with nonpolar silyl (B83357) groups, increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.commdpi.com Following derivatization, the sample would be analyzed on a suitable capillary column, and detection would typically be performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). nih.gov The resulting chromatogram would show a distinct peak for the derivatized this compound, and its purity could be calculated from the peak area.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of this compound. A common synthetic route to this compound involves the reduction of the corresponding ketone, 4-Amino-1-cyclopentylbutan-2-one. TLC allows chemists to qualitatively track the disappearance of the starting material and the appearance of the product.

The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For polar compounds like amino alcohols, a polar stationary phase, such as silica (B1680970) gel, is typically employed. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of solvents is often required to attain the optimal polarity to move the components up the plate.

In the case of monitoring the reduction of 4-Amino-1-cyclopentylbutan-2-one to this compound, a typical TLC protocol would involve spotting the reaction mixture onto a silica gel plate alongside the starting ketone as a reference. The plate is then developed in a chamber containing a suitable mobile phase. Due to the conversion of the ketone group to a more polar alcohol group, the product, this compound, will have a stronger interaction with the polar silica gel stationary phase. Consequently, it will travel a shorter distance up the plate compared to the less polar starting ketone, resulting in a lower Retardation factor (Rƒ) value.

Visualization of the spots is commonly achieved by staining with a reagent that reacts with the amino group. Ninhydrin is a widely used stain that reacts with primary amines to produce a characteristic purple or blue spot, known as Ruhemann's purple, upon heating. nih.govacs.orgnih.gov This allows for the clear identification of both the starting material and the product, provided they are sufficiently separated.

The progress of the reaction can be gauged by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Table 1: Illustrative TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1, v/v/v)
Starting Material (SM) 4-Amino-1-cyclopentylbutan-2-one
Product (P) This compound
Estimated Rƒ (SM) ~0.65
Estimated Rƒ (P) ~0.40
Visualization Ninhydrin stain, followed by heating

Note: Rƒ values are estimates and can vary based on specific experimental conditions such as chamber saturation, temperature, and plate quality.

Advanced Chiral Separation Techniques

The structure of this compound contains two chiral centers, at the carbon bearing the hydroxyl group (C-2) and the carbon bearing the amino group (C-4). This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). As the biological activity of stereoisomers can differ significantly, the ability to separate and analyze these enantiomers and diastereomers is of paramount importance. acs.org Advanced chiral separation techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the methods of choice for this purpose.

These techniques rely on the use of a Chiral Stationary Phase (CSP). CSPs are designed to have a chiral environment that allows for differential interaction with the enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica support, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines and alcohols.

For the separation of the enantiomers of a specific diastereomer of this compound (e.g., separating (2R, 4S) from (2S, 4R)), a suitable chiral column would be selected. The mobile phase typically consists of a non-polar solvent, such as hexane (B92381) or heptane, with a small amount of a polar modifier, usually an alcohol like isopropanol (B130326) or ethanol. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity.

The separation is monitored by a detector, most commonly a UV detector. If the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary. The two enantiomers will exhibit different retention times as they pass through the chiral column, resulting in two distinct peaks in the chromatogram. The quality of the separation is assessed by the resolution (Rs) between the two peaks, with a baseline separation (Rs ≥ 1.5) being the goal for accurate quantification.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with an alcohol co-solvent. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Table 2: Representative Chiral HPLC Conditions for the Enantiomeric Separation of a this compound Diastereomer

ParameterDescription
Instrument High-Performance Liquid Chromatography (HPLC) System
Chiral Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Column Dimensions 4.6 mm I.D. x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (or after appropriate derivatization)
Estimated Retention Time (Enantiomer 1) ~8.5 min
Estimated Retention Time (Enantiomer 2) ~10.2 min
Estimated Resolution (Rs) > 1.5

Note: Retention times and resolution are illustrative and will depend on the specific diastereomer being analyzed and the exact chromatographic conditions.

Preclinical Research Applications and Potential of 4 Amino 1 Cyclopentylbutan 2 Ol

Role as a Chemical Scaffold for Novel Compound Development

The 4-Amino-1-cyclopentylbutan-2-ol structure contains a β-amino alcohol moiety, a key pharmacophore in various biologically active compounds. This structural motif is recognized for its potential to interact with biological targets, including enzymes and receptors. The cyclopentyl group introduces a lipophilic component that can influence the compound's binding affinity and pharmacokinetic properties. The primary amine and hydroxyl groups offer sites for chemical modification, allowing for the systematic development of analog libraries to explore structure-activity relationships (SAR). nih.govnih.gov The versatility of the β-amino alcohol scaffold makes it an attractive starting point for the design of inhibitors for enzymes such as NAAA. escholarship.org

Evaluation in In Vitro and In Vivo Preclinical Models

Preclinical evaluation of compounds like this compound typically involves a tiered approach, starting with in vitro assays to determine biological activity and progressing to in vivo models for proof-of-concept.

Initial screening of this compound and its derivatives would likely involve cell-based assays to assess their effect on specific cellular targets and pathways. For instance, if investigating its potential as a NAAA inhibitor, researchers would use assays to measure the inhibition of NAAA activity in cells that express the enzyme, such as macrophages. pnas.org A common method involves incubating the cells with the compound and then measuring the levels of NAAA substrates, like palmitoylethanolamide (B50096) (PEA), or its breakdown products. pnas.org

In Vitro Assay Type Parameter Measured Cell Line Example Purpose
NAAA Enzyme Inhibition AssayIC50 (Half-maximal inhibitory concentration)RAW 264.7 (macrophage-like cells)To determine the potency of the compound in inhibiting NAAA activity.
Cytotoxicity AssayCC50 (Half-maximal cytotoxic concentration)HEK293 (Human embryonic kidney cells)To assess the compound's toxicity to cells.
Target Engagement AssayCellular thermal shift assay (CETSA)VariousTo confirm that the compound binds to the intended target protein within the cell.
Anti-inflammatory AssayReduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Lipopolysaccharide (LPS)-stimulated macrophagesTo evaluate the compound's ability to suppress inflammatory responses.

Following promising in vitro results, compounds would be tested in animal models to evaluate their efficacy in a living organism. Given the role of NAAA in inflammation and pain, rodent models are commonly used. For example, to assess anti-inflammatory effects, a carrageenan-induced paw edema model in rats or mice could be employed. pnas.org For neuropathic pain, a model such as chronic constriction injury (CCI) of the sciatic nerve might be utilized. In these models, the administration of a potential NAAA inhibitor would be expected to reduce inflammation and alleviate pain-related behaviors. escholarship.org

Animal Model Induction Method Key Endpoints Measured Therapeutic Area
Carrageenan-Induced Paw EdemaInjection of carrageenan into the pawPaw volume, myeloperoxidase (MPO) activity (neutrophil infiltration)Inflammation
Chronic Constriction Injury (CCI)Ligation of the sciatic nerveMechanical allodynia, thermal hyperalgesiaNeuropathic Pain
Lipopolysaccharide (LPS)-Induced Acute Lung InjuryIntratracheal administration of LPSInflammatory cell count in bronchoalveolar lavage fluid, cytokine levelsInflammation

Strategies for Lead Optimization and Analogue Design

Once a lead compound like this compound is identified, lead optimization is a critical phase to enhance its drug-like properties. biobide.comcriver.com This process involves systematically modifying the chemical structure to improve potency, selectivity, metabolic stability, and pharmacokinetic parameters while minimizing toxicity. biobide.com

Key strategies for the lead optimization of a β-amino alcohol scaffold might include:

Modification of the Cyclopentyl Group: Altering the size and nature of the cycloalkyl ring to explore its impact on binding pocket interactions and lipophilicity.

Substitution on the Amine: Introducing different substituents on the primary amine to modulate basicity and form interactions with the target protein.

Stereochemical Analysis: Synthesizing and testing individual stereoisomers, as the biological activity of chiral molecules often resides in a single enantiomer. pnas.org

Exploration in Therapeutic Areas (e.g., neurological disorders, anti-inflammatory, antimicrobial)

The β-amino alcohol scaffold and, by extension, compounds like this compound, hold potential for development in several therapeutic areas.

Anti-inflammatory: As potential NAAA inhibitors, these compounds could increase the levels of the anti-inflammatory lipid PEA, making them candidates for treating inflammatory conditions. nih.govpatsnap.com

Neurological Disorders: The modulation of lipid signaling in the brain is an area of active research. NAAA inhibitors are being investigated for their potential in neurodegenerative diseases and for the management of neuropathic pain. patsnap.com

Antimicrobial: Some β-amino alcohol derivatives have been investigated for their potential as antimicrobial agents, including against Mycobacterium tuberculosis. nih.gov The specific structural features of this compound would need to be evaluated to determine its potential in this area.

Future Directions and Emerging Research Avenues for 4 Amino 1 Cyclopentylbutan 2 Ol

Development of More Potent and Selective Analogs

The development of analogs with enhanced potency and selectivity is a cornerstone of medicinal chemistry. For 4-Amino-1-cyclopentylbutan-2-ol, this endeavor would involve systematic modifications of its core structure to probe structure-activity relationships (SAR).

Initial SAR investigations could concentrate on the cyclopentyl group, a feature known to occupy hydrophobic pockets in target proteins. Research on related compounds, such as lysyl-tRNA synthetase inhibitors, has shown that modifying the size of a cycloalkyl ring can significantly impact potency and selectivity. For instance, expanding a cyclopentyl ring to a cyclohexyl or cycloheptyl group has been shown to enhance binding affinity by better filling hydrophobic pockets and potentially displacing water molecules. acs.org Furthermore, the introduction of polar substituents, such as hydroxyl groups, on the cyclopentyl ring could facilitate interactions with polar residues within a binding site, offering another avenue for improving potency and selectivity. acs.org

Another key area for modification is the amino alcohol moiety. The stereochemistry of the hydroxyl and amino groups is critical for biological activity, as demonstrated in studies on aminocyclopentitol glycosidase inhibitors. nih.gov A thorough investigation into all possible stereoisomers of this compound would be essential to identify the optimal arrangement for target engagement. Additionally, N-alkylation or N-acylation of the amino group can influence inhibitory activity, as seen with N-benzyl derivatives of aminocyclopentitols which showed stronger inhibition of certain glycosidases compared to their primary amine counterparts. nih.gov

The following table outlines potential modifications to the this compound scaffold and the rationale behind them:

Modification Site Proposed Change Rationale for Potential Improvement Supporting Evidence from Analogous Compounds
Cyclopentyl RingIncrease ring size (cyclohexyl, cycloheptyl)Enhance hydrophobic interactions and displace water molecules in the binding pocket.Improved potency of LysRS inhibitors with larger cycloalkyl groups. acs.org
Cyclopentyl RingIntroduction of polar substituents (e.g., -OH)Form hydrogen bonds with polar residues in the target's active site.Toleraction of cis-2-hydroxy substitution on a cyclohexyl ring in LysRS inhibitors. acs.org
Amino GroupN-alkylation or N-acylationModulate binding affinity and selectivity.N-benzyl aminocyclopentitols showed enhanced glycosidase inhibition. nih.gov
Butanol ChainAlteration of chain lengthOptimize positioning of functional groups within the binding site.General principle of medicinal chemistry to explore optimal linker length.
StereochemistrySynthesis and testing of all stereoisomersDetermine the optimal 3D arrangement for target binding.Stereochemistry is crucial for the activity of aminocyclopentitol glycosidase inhibitors. nih.gov

Multi-Targeting Approaches with this compound Derivatives

Complex diseases often involve multiple biological pathways, making a multi-target drug approach a particularly attractive therapeutic strategy. nih.govbenthamscience.com The development of derivatives of this compound that can modulate several targets simultaneously holds significant promise. This approach, often referred to as polypharmacology, can lead to enhanced efficacy and a reduced likelihood of drug resistance. dovepress.com

The rational design of multi-target ligands typically involves combining pharmacophores from molecules known to be active against different targets of interest. nih.gov For instance, a derivative of this compound could be designed to incorporate structural features of an inhibitor for a secondary target relevant to a specific disease. This strategy has been successfully employed in the development of treatments for neurodegenerative diseases and cancer. nih.gov

Computational methods are invaluable in the design of multi-target drugs. researchgate.net These approaches can help identify potential off-targets for a given molecule and guide the design of new compounds with a desired multi-target profile. The development of self-assembled nanoparticles using amino acids and other building blocks also presents an innovative strategy for creating multi-target drugs with improved bioavailability. researchgate.net

Advanced Synthetic Strategies for Complex Architectures

The synthesis of structurally complex molecules, particularly those with defined stereochemistry, is a significant challenge in organic chemistry. Advanced synthetic methods are crucial for accessing novel analogs of this compound.

The enantioselective synthesis of chiral amino alcohols is a key area of research. nih.govfrontiersin.org Biocatalysis, using engineered enzymes such as amine dehydrogenases, offers a green and efficient route to chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for producing enantiomerically pure amines. acs.org Recent advances in copper-catalyzed asymmetric propargylic substitution have enabled the synthesis of chiral γ-amino alcohols with tertiary carbon stereocenters, opening up new possibilities for creating structurally diverse molecules. unimi.it

The synthesis of functionalized cyclopentane (B165970) skeletons has also been an area of active investigation. For example, enantiomerically pure stereoisomers of functionalized delta-amino alcohols with a cyclopentane skeleton have been synthesized from a racemic gamma-lactam, providing precursors for hydroxylated azidocarbanucleosides. nih.gov Such strategies could be adapted for the synthesis of complex derivatives of this compound.

Integration of Artificial Intelligence and Machine Learning in Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can be applied at various stages, from target identification to lead optimization.

The following table summarizes the potential applications of AI and ML in the research and development of this compound derivatives:

Application Area Specific AI/ML Technique Potential Impact on Research and Development Relevant Examples
Novel Analog DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Exploration of vast chemical space to generate novel and diverse molecular structures.AI-aided design of novel targeted covalent inhibitors. nih.gov
Target Structure PredictionDeep learning models (e.g., AlphaFold)Prediction of the 3D structure of target proteins for structure-based drug design.AI-powered structure prediction for virtual screening of AChE inhibitors. rsc.org
Activity and Property PredictionQuantitative Structure-Activity Relationship (QSAR) models, Deep LearningRapid prediction of biological activity, toxicity, and pharmacokinetic properties.AI-driven identification and optimization of ALDH3A1 selective inhibitors. chemrxiv.orgchemrxiv.org
Lead OptimizationReinforcement Learning, Fragment-Based Drug Design (FBDD)Iterative optimization of lead compounds to improve potency, selectivity, and other properties.Advanced deep Q-learning network with FBDD for generating lead compounds. nih.gov

Q & A

Q. What are the key considerations for synthesizing 4-Amino-1-cyclopentylbutan-2-ol in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reductive amination or substitution reactions. For example, starting from a cyclopentyl-containing ketone precursor, a two-step process can be employed:

Amination : Introduce the amino group using ammonia or a protected amine under catalytic hydrogenation (e.g., H₂/Pd-C).

Hydroxylation : Reduce the carbonyl group to the alcohol using NaBH₄ or LiAlH₄, ensuring stereochemical control via chiral catalysts if enantiopure products are required .
Critical parameters include solvent choice (e.g., methanol or THF), temperature control (0–25°C), and protecting groups to prevent side reactions.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of cyclopentyl (δ ~1.5–2.5 ppm for CH₂ groups), amino (δ ~1.8–2.2 ppm), and hydroxyl (δ ~3.5–4.0 ppm) protons.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (C₉H₁₉NO, m/z 157.3 [M+H]⁺).
  • Chiral HPLC : For enantiomeric resolution if the compound is synthesized in racemic form .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is affected by:
  • pH : Store in neutral buffers to prevent protonation/deprotonation of the amino and hydroxyl groups.
  • Temperature : Keep at –20°C under inert gas (N₂/Ar) to avoid oxidation.
  • Light : Protect from UV exposure using amber vials.
    Degradation products (e.g., cyclopentyl ketones) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling enhance the design of synthetic routes for this compound?

  • Methodological Answer : Use tools like Gaussian or Schrödinger Suite for:
  • Retrosynthetic Analysis : Identify feasible precursors (e.g., cyclopentanone derivatives) using AI-driven platforms (e.g., Pistachio or Reaxys).
  • Transition State Modeling : Optimize reaction pathways (e.g., stereoselective reductions) with DFT calculations.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. How does the cyclopentyl group in this compound affect its reactivity compared to cyclohexyl analogs?

  • Methodological Answer : The smaller cyclopentyl ring increases steric strain, altering reactivity:
  • Nucleophilic Substitution : Faster rates due to enhanced ring puckering and spatial accessibility.
  • Oxidation Resistance : Reduced susceptibility to oxidation at the β-carbon compared to linear chains.
    Comparative studies with cyclohexyl analogs show 10–15% higher yields in amination reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Metabolite Profiling : Use LC-MS to identify degradation byproducts or active metabolites.
  • Structural Analog Testing : Compare activity with derivatives lacking the hydroxyl or amino group to isolate pharmacophores .

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